N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE
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Description
N-(2H-1,3-BENZODIOXOL-5-YL)-1-METHANESULFONYLAZETIDINE-3-CARBOXAMIDE is a useful research compound. Its molecular formula is C12H14N2O5S and its molecular weight is 298.31. The purity is usually 95%.
The exact mass of the compound N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methods for the synthesis and functionalization of azetidine derivatives, including N-sulfonylazetidines, to explore their chemical properties and potential applications. For instance, the activated monomer polymerization of N-sulfonylazetidine showcases the versatility of these compounds in polymer science, highlighting their ability to undergo ring-opening polymerization to form polymers with unique properties (Reisman et al., 2020). Such studies underscore the compound's role in the development of new materials with potential applications in various industries.
Pharmacological Potential
The exploration of N-sulfonylazetidine derivatives in pharmacology has revealed their potential as bioactive molecules. Various studies have synthesized derivatives of azetidines and assessed their biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. For example, the synthesis of Schiff’s bases and 2-azetidinones from isonocotinyl hydrazone has demonstrated potential antidepressant and nootropic activities, suggesting the therapeutic potential of these derivatives in CNS disorders (Thomas et al., 2016).
Antimicrobial and Antiproliferative Activities
Research into the antimicrobial and antiproliferative activities of azetidine derivatives has highlighted their potential as lead compounds for the development of new therapeutic agents. For instance, novel 1,2,4-triazole derivatives have been synthesized and shown to possess significant antibacterial and antifungal activities, illustrating the broad spectrum of biological activities associated with these compounds (Mange et al., 2013).
Exploration of Novel Derivatives
The continuous exploration of N-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)azetidine-3-carboxamide and its derivatives has led to the discovery of compounds with unique biological activities. For example, the investigation of sulfonamide derivatives for their antimalarial activity against COVID-19 showcases the potential of these compounds in addressing contemporary health challenges (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-methylsulfonylazetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-20(16,17)14-5-8(6-14)12(15)13-9-2-3-10-11(4-9)19-7-18-10/h2-4,8H,5-7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOPUHBENBWZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(C1)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.